molecular formula C5H7BrO4 B1294421 Dimethyl bromomalonate CAS No. 868-26-8

Dimethyl bromomalonate

Cat. No. B1294421
CAS RN: 868-26-8
M. Wt: 211.01 g/mol
InChI Key: NEMOJKROKMMQBQ-UHFFFAOYSA-N
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Description

Dimethyl bromomalonate is a chemical compound that is often used in organic synthesis. It is a derivative of malonic acid where two of the hydrogen atoms are replaced by methyl groups and one of the carboxylic acid groups is replaced by a bromine atom. This compound is particularly useful in various chemical reactions due to the presence of the bromine atom, which can be readily substituted, and the active methylene group, which is highly reactive in nucleophilic addition reactions.

Synthesis Analysis

The synthesis of this compound-related compounds can involve various strategies. For instance, the synthesis of triorganotin bromides with dimethylamino groups has been described, showcasing the solubility properties of these compounds in different solvents and their dissociation behavior in water . Another approach involves the electrochemical dearomatizing spirocyclization of alkynes with dimethyl 2-benzylmalonates, which avoids the use of noble-metal reagents and sacrificial chemical oxidants . Additionally, the organocatalytic conjugate addition of this compound to nitroalkenes has been used for the highly enantioselective synthesis of nitrocyclopropanes .

Molecular Structure Analysis

The molecular structure of compounds derived from this compound can be quite complex. For example, an X-ray investigation of triorganotin cations derived from this compound revealed a ionic structure in the solid state and provided insights into the molecular geometry of the triorganotin cation . The molecular structure of other metal complexes, such as cobalt(III) bromide trihydrate, has also been determined, which can be relevant for the asymmetric synthesis of amino acids .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. It has been used in the Bingel-Hirsch addition to La@C2v-C82, a type of endohedral metallofullerene, to explore the thermodynamics and kinetics of the reaction . The Diels-Alder reaction with 3,4-dialkoxyfurans has been employed to synthesize adducts that are useful in the stereospecific synthesis of lyxopyranosyl C-glycosides . Moreover, reactions with diethyl bromomalonate have been studied, showing its reactivity with tertiary aliphatic amines and its ability to undergo transformations with reactive halogen compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The solubility behavior in polar and apolar solvents, as well as the dissociation in water, are key properties that have been observed for triorganotin bromides . The electrochemical properties are also significant, as seen in the electrochemical dearomatizing spirocyclization reactions . The reactivity of the active methylene group in this compound is a crucial chemical property that enables its use in various synthetic applications, such as the synthesis of nitrocyclopropanes .

Scientific Research Applications

Organocatalytic Conjugate Addition

Dimethyl bromomalonate is used in the synthesis of nitrocyclopropanes through organocatalytic conjugate addition to nitroalkenes, achieving high enantioselectivities and diastereoselectivities. This method, which employs 6'-demethyl quinine as a catalyst, is effective for various aryl or heteroaryl nitroethylenes (Xuan et al., 2009).

Bingel-Hirsch Addition

The Bingel-Hirsch addition of this compound to La@C2v -C82, a metallofullerene, has been explored quantum chemically. This research highlights the reaction's thermodynamics and kinetics, offering insights into regioselectivity and mechanistic pathways (Martínez et al., 2016).

Formation of Heterofullerenes

This compound is instrumental in forming azafullerene pentamalonates with an octahedral Cs symmetrical addition pattern. This process involves treating monomeric azafullerene derivatives with this compound in the presence of DBU and dimethylanthracene (Hauke & Hirsch, 2001).

Mechanism of Action

Target of Action

Dimethyl bromomalonate is a chemical compound that primarily targets olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

This compound interacts with its targets through a manganese (III)-promoted free-radical chain addition reaction . This reaction leads to the formation of dimethyl 2-bromoalkylmalonates . Additionally, it can undergo an organocatalyzed Michael addition to nitrostyrenes, yielding synthetically useful nitrocyclopropanes .

Result of Action

The primary result of this compound’s action is the formation of dimethyl 2-bromoalkylmalonates and nitrocyclopropanes . These compounds have potential synthetic utility, suggesting that this compound could be used in the synthesis of various other compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of manganese (III) is necessary for its free-radical chain addition reaction with olefins . Additionally, the organocatalyzed Michael addition of this compound to nitrostyrenes requires specific conditions . Therefore, the efficacy and stability of this compound’s action can be affected by the chemical environment in which it is used.

properties

IUPAC Name

dimethyl 2-bromopropanedioate
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InChI

InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMOJKROKMMQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60235811
Record name Dimethyl bromomalonate
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Molecular Weight

211.01 g/mol
Source PubChem
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CAS RN

868-26-8
Record name 1,3-Dimethyl 2-bromopropanedioate
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Record name Dimethyl bromomalonate
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Record name Dimethyl bromomalonate
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Record name Dimethyl bromomalonate
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Record name DIMETHYL BROMOMALONATE
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Synthesis routes and methods

Procedure details

p-Toluene sulfonic acid monohydrate (11.0 g, 0.057 mol) and N-bromosuccinimide (1.74 g, 0.009 mol) were slowly added to a stirred solution of dimethyl malonate (5.0 g, 0.037 mol) in CH3CH (30 mL). The resulting mixture was heated at reflux for 2 hours, evaporated and dissolved in dichloromethane. The organic layer was washed with H2O, dried over MgSO4 and concentrated. An analytically pure sample was to obtained by column chromatography on silica gel using a 1:4 mixture of ethylacetate/hexane. Yield: 6.0 g (76.0%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethylacetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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